3-(Sulfamoylmethyl)benzoic acid chemical properties
3-(Sulfamoylmethyl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Sulfamoylbenzoic Acid
Senior Application Scientist Note: Initial analysis for the requested topic, 3-(Sulfamoylmethyl)benzoic acid, revealed a significant scarcity of consolidated technical data in publicly available chemical literature and databases. To provide a comprehensive and scientifically robust guide as requested, this document will focus on the well-characterized and structurally related isomer, 3-Sulfamoylbenzoic acid (CAS RN: 636-76-0) . This compound, where the sulfamoyl group is directly attached to the aromatic ring, serves as a vital chemical intermediate and scaffold in numerous research applications, and its extensive documentation allows for an in-depth exploration of its properties and utility.
Abstract
3-Sulfamoylbenzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a sulfonamide group at the meta-position of a benzene ring. This unique arrangement makes it a versatile building block in medicinal chemistry and materials science. Its ability to engage in a variety of chemical transformations, coupled with the biological significance of the sulfonamide moiety, has positioned it as a key intermediate in the synthesis of targeted therapeutics, including receptor agonists and antagonists. This guide provides a detailed examination of its chemical and physical properties, synthetic methodologies, reactivity, and applications, offering researchers and drug development professionals a foundational understanding of its scientific utility.
Chemical Identity and Physicochemical Properties
3-Sulfamoylbenzoic acid is a white, crystalline solid at room temperature.[1][2] Its structure consists of a benzoic acid core with an aminosulfonyl (-SO₂NH₂) group substituted at the C3 position. The presence of both a strong acidic group (carboxylic acid) and a weakly acidic group (sulfonamide) governs its solubility and reactivity.
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-sulfamoylbenzoic acid | [3] |
| Synonyms | m-Sulfamoylbenzoic acid, 3-Carboxybenzenesulfonamide | [1] |
| CAS Number | 636-76-0 | [1][2][3] |
| Molecular Formula | C₇H₇NO₄S | [1][3] |
| Molecular Weight | 201.20 g/mol | [2][3] |
| Melting Point | 251-252 °C | [2] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Slightly soluble in water (6.2 g/L at 25 °C) | [1] |
| pKa | 3.54 (carboxylic acid) | [1][2] |
Synthesis and Reactivity
The synthesis and reactivity of 3-sulfamoylbenzoic acid are dictated by its two primary functional groups. The carboxylic acid can undergo esterification and amidation, while the sulfonamide can be N-functionalized.
General Synthesis Pathway
A common and efficient laboratory-scale synthesis involves the ammonolysis of 3-(chlorosulfonyl)benzoic acid.[4] This precursor is typically generated via the chlorosulfonation of benzoic acid. The overall workflow is straightforward and provides the target compound in high yield.
Caption: General workflow for the synthesis of 3-Sulfamoylbenzoic acid.
Experimental Protocol: Synthesis from 3-(Chlorosulfonyl)benzoic Acid
This protocol describes a robust method for preparing 3-sulfamoylbenzoic acid.[4] The causality for key steps is explained to provide deeper insight.
Materials:
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3-(Chlorosulfonyl)benzoic acid
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25% Ammonium hydroxide solution
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Concentrated hydrochloric acid
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Deionized water
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Ice
Procedure:
-
Reaction Setup: In a flask submerged in an ice-water bath, place 250 mL of 25% ammonium hydroxide solution. The ice bath is critical to dissipate the heat generated during the exothermic reaction between the sulfonyl chloride and ammonia, preventing potential side reactions and degradation.
-
Addition of Reactant: Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid to the chilled ammonium hydroxide solution in small portions with continuous stirring.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours to ensure the reaction proceeds to completion.
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Workup - Concentration: Reduce the volume of the reaction mixture to approximately 50 mL using a rotary evaporator. This step removes excess ammonia and water.
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Precipitation: Under continued stirring, carefully acidify the concentrated solution with concentrated hydrochloric acid until the pH is below 2. This protonates the carboxylate and sulfonamide groups, significantly reducing the molecule's solubility in the aqueous medium and causing the product to precipitate out of the solution.
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Isolation and Drying: Collect the resulting white solid via vacuum filtration, washing with a small amount of cold deionized water. Dry the product in a vacuum desiccator to yield 3-sulfamoylbenzoic acid. (Expected yield: ~96%).[4]
Chemical Reactivity
The dual functionality of 3-sulfamoylbenzoic acid makes it a versatile synthon.
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Carboxylic Acid Group: This group readily participates in standard reactions such as esterification with alcohols under acidic catalysis and amidation with amines using coupling agents (e.g., EDC.HCl).
-
Sulfonamide Group: The nitrogen atom of the sulfonamide can be alkylated or arylated, although this typically requires strong base conditions. This allows for the creation of a diverse library of N-substituted derivatives, a common strategy in drug design.[5][6]
Spectroscopic Profile
Characterization of 3-sulfamoylbenzoic acid relies on standard spectroscopic techniques.
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¹H NMR (DMSO-d₆): Expected signals include a broad singlet for the carboxylic acid proton (δ > 13 ppm), distinct multiplets for the four aromatic protons in the region of δ 7.7-8.4 ppm, and a singlet corresponding to the two sulfonamide protons (δ ~7.5 ppm).[4]
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LC/MS (ES-): The compound can be readily identified by its molecular ion peak, typically observed at m/z 199.8, corresponding to [M-H]⁻.[4]
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=O stretching for the carboxylic acid (~1700 cm⁻¹), S=O stretching for the sulfonamide group (~1350 and 1160 cm⁻¹), and N-H stretching (~3300 cm⁻¹).
Applications in Research and Drug Discovery
The 3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry due to the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging with biological targets.
Caption: Key application areas for 3-Sulfamoylbenzoic acid derivatives.
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G-Protein Coupled Receptor (GPCR) Modulation: Researchers have successfully used this scaffold to design potent and specific ligands for GPCRs.
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LPA₂ Receptor Agonists: By synthesizing analogues of 3-sulfamoylbenzoic acid, scientists have developed subnanomolar agonists specific to the Lysophosphatidic Acid Receptor 2 (LPA₂), which is implicated in mediating anti-apoptotic effects.[5][6]
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P2Y₁₄ Receptor Antagonists: A series of novel 3-sulfonamido benzoic acid derivatives were designed as potent antagonists for the P2Y₁₄ receptor, a target for treating acute lung injury and other inflammatory diseases.[7]
-
-
Antimicrobial Drug Design: The incorporation of biocompatible metals like Ni(II), Co(II), Cu(II), and Zn(II) into ligands derived from sulfamoylbenzoic acid has yielded complexes with significant antibacterial and anthelmintic activity.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-sulfamoylbenzoic acid presents several hazards.[3]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
3-Sulfamoylbenzoic acid is a chemical of significant value to the scientific community, particularly those in pharmaceutical development. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for the construction of complex molecular architectures. Its proven success as a core scaffold in the development of potent receptor modulators and antimicrobial agents underscores its importance and ensures its continued relevance in future research endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 229352, 3-Sulfamoylbenzoic acid. Available from: [Link]
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D. V. V. N. Sudheer, et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters. Available from: [Link]
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Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available from: [Link]
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Anis, I., et al. (2018). A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
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Sankaran, K., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available from: [Link]
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Figure 1. Chemical Structure of 3-(Sulfamoylmethyl)benzoic acid.
A schematic overview of the four-step synthesis from m-Toluic Acid to 3-(Sulfamoylmethyl)benzoic acid.
